N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S/c1-6-5-20-11(14-6)16-9(18)10-15-8(17-19-10)7-4-12-2-3-13-7/h2-5H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZBJSCCBCEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiparasitic activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-oxadiazoles, which are known for their broad range of biological activities. The specific structure of this compound contributes to its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, a related compound showed in vitro activity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A375 | 1.22 |
| MCF-7 | 0.23 |
| ACHN | 0.11 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively at low concentrations .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays have revealed that certain derivatives can significantly increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown activity against a range of microbial pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Mycobacterium bovis | 8–16 |
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 32–64 |
These results suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Antiparasitic Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated activity against protozoan parasites. For example:
| Protozoan Species | IC50 (μM) |
|---|---|
| Trypanosoma brucei rhodesiense | 21.6 |
| T. cruzi | 100.2 |
| Leishmania donovani | 5.7 |
These findings highlight the potential use of this compound in treating parasitic infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis Protocol : A novel synthesis method for 1,2,4-oxadiazoles was developed which resulted in compounds with enhanced biological activity against trypanosomatids and drug-resistant leukemia cell lines .
- Structural Modifications : Research indicates that introducing electron-withdrawing groups into the oxadiazole structure can significantly improve anticancer activity. For instance, compounds with nitro groups exhibited higher potency compared to their non-substituted counterparts .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms, further elucidating their potential therapeutic roles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Variations
Below is a comparative analysis:
Functional Implications:
Electron-Withdrawing Groups (e.g., Fluorine) : Fluorinated benzyl substituents (e.g., 2,4-difluorobenzyl in ) may enhance lipophilicity and membrane permeability compared to the methylthiazole group. Fluorine’s electron-withdrawing effects can also modulate metabolic stability .
Steric Effects : Bulky substituents like benzimidazole-methyl () could hinder rotational freedom, influencing conformational stability.
Yield Comparison :
- Non-fluorinated analogs (e.g., ) report yields >70% for coupling steps.
- Fluorinated derivatives () show lower yields (31–56%), likely due to steric and electronic challenges in fluorine-containing intermediates .
Q & A
Q. Critical parameters :
- Temperature control : Cyclization at 0–25°C prevents side reactions .
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, 20–30% EtOAc/hexane) achieves >95% purity. Yields range from 31% (final step) to 85% (early stages), influenced by stoichiometric precision and anhydrous conditions .
Basic: What spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assignments focus on diagnostic signals:
- LC-MS : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) validates purity (retention time: 6–8 min) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Kinase inhibition : Screen against tyrosine kinase (e.g., EGFR, VEGFR2) using fluorescence polarization assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 <10 µM considered potent .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Answer:
- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100K temperature) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for small-molecule refinement. Disordered regions (e.g., methylthiazole) require PART commands and ISOR/SIMU restraints .
- Validation : Check R-factor convergence (R1 <5%), ADP consistency, and PLATON alerts for missed symmetry .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key SAR insights:
- QSAR modeling : MLR or CoMFA analysis correlates logP, polar surface area, and IC50 values .
Advanced: How to design experiments addressing discrepancies in biological assay reproducibility?
Answer:
- Controlled variables : Standardize cell passage number, serum batch, and incubation time .
- Counter-screens : Include off-target panels (e.g., GPCRs, ion channels) to rule out nonspecific effects .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Advanced: What methodologies optimize metabolic stability in preclinical studies?
Answer:
- Microsomal stability assay : Incubate with rat/human liver microsomes (NADPH regeneration system). Key modifications:
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Advanced: How to validate the role of the 1,2,4-oxadiazole moiety in target binding?
Answer:
- Isosteric replacement : Synthesize analogs with 1,3,4-oxadiazole or triazole cores. Compare potency (e.g., IC50 shifts >10-fold indicate critical interactions) .
- Crystallography : Co-crystallize with target protein to visualize hydrogen bonds between oxadiazole C=O and active-site residues (e.g., Lys123 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
